5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
Description
This compound is a pyrrole derivative featuring a 1,2-dimethyl-pyrrole core substituted with a 4-chlorophenyl group at position 5, a 3-iodophenyl group at position 4, and an ethyl ester at position 2. The structural complexity arises from the combination of halogenated aromatic rings (chlorine and iodine), methyl groups, and an ester moiety. Such substitutions are common in medicinal chemistry for modulating electronic properties, lipophilicity, and target binding.
Properties
Molecular Formula |
C21H19ClINO2 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-4-(3-iodophenyl)-1,2-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C21H19ClINO2/c1-4-26-21(25)18-13(2)24(3)20(14-8-10-16(22)11-9-14)19(18)15-6-5-7-17(23)12-15/h5-12H,4H2,1-3H3 |
InChI Key |
CRSXVQZEWHWONZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C2=CC(=CC=C2)I)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
Biological Activity
5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a complex organic compound notable for its unique pyrrole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring substituted with halogenated phenyl groups, suggesting possible interactions with biological targets that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is with a molecular weight of approximately 479.7 g/mol. The presence of chlorine and iodine atoms in its structure may enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClINO2 |
| Molecular Weight | 479.7 g/mol |
| Halogen Substituents | Chlorine (Cl), Iodine (I) |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with proteins involved in apoptosis regulation, particularly the Bcl-2 family proteins. These proteins are critical in cancer biology as they regulate cell survival and death.
Research indicates that derivatives of pyrrole can act as inhibitors of Bcl-2 family proteins, promoting apoptosis in cancer cells. The specific interactions of 5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with these proteins can be elucidated through various biochemical assays and molecular docking studies.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrrole derivatives, providing insights into their potential therapeutic effects:
-
Inhibition of Cancer Cell Growth :
- A study on pyrrole derivatives demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The compounds were shown to interact with ATP-binding domains in receptor tyrosine kinases, leading to reduced cell proliferation .
- Specific analogs exhibited growth inhibition in colon cancer cell lines with GI50 values ranging from to M .
- Antioxidant Properties :
- Molecular Docking Studies :
Comparative Analysis
The unique combination of halogenated phenylene groups and dimethyl substitution on the pyrrole ring distinguishes this compound from other similar structures. A comparative analysis shows that while many pyrrole derivatives exhibit biological activity, the specific substitutions on this compound may enhance its efficacy.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-(4-Chloro-phenyl)-4-(3-iodo-phenyl)-1H-pyrrole | Halogenated phenylene groups | Potential Bcl-2 inhibitor |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Different substitution pattern | Antitumor activity |
| 3-Iodo-N-methylpyrrole | Lacks additional aromatic substitutions | Limited biological activity |
Comparison with Similar Compounds
Key Structural and Functional Differences
Research Implications
- Synthetic Challenges : Introducing iodine may require specialized reagents (e.g., I₂ or iodonium salts), increasing synthesis complexity compared to chloro-substituted analogs.
- Pharmacokinetics : Higher molecular weight due to iodine may reduce oral bioavailability but improve target engagement through halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
